2-((3,4-Dichloro-2-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
The compound “2-((3,4-Dichloro-2-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” seems to be a complex organic molecule. It contains a sulfonyl group attached to a dichloro-ethoxyphenyl group and a tetrahydroisoquinoline group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The dichloro-ethoxyphenyl group would likely contribute to the overall polarity of the molecule .Scientific Research Applications
Stereochemistry and Synthesis : Sugiura et al. (1997) discuss the treatment of 2-acyl (or sulfonyl)-1-cyano-1,2-dihydroisoquinolines, leading to the formation of 2-acyl (or sulfonyl)-4-bromo-1-cyano-3-methoxy-1,2,3,4-tetrahydroisoquinolines. This process is noted for its high stereoselectivity and yield, with the stereochemistry determined by X-ray crystallography (Sugiura et al., 1997).
Asymmetric Synthesis : Wünsch and Nerdinger (1999) developed a novel asymmetric synthesis method for 1-aryl-1,2,3,4-tetrahydroisoquinolines. The key step involves the diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimines (Wünsch & Nerdinger, 1999).
Cyclodimerization and Structure Analysis : In a study by Sugiura et al. (1998), cyclodimerization of 2-acyl(or sulfonyl)-1-cyano-3-methoxy-2, 3-dihydroisoquinolines yielded high yields of dimers composed of two tetrahydroisoquinoline units. The structures, with an exo-type configuration, were determined using X-ray crystallography (Sugiura et al., 1998).
Molecular Synthesis and Structure Confirmation : Hayun et al. (2012) synthesized a compound closely related to the target chemical, confirming its structure using various spectroscopic methods. This synthesis involves reactions with chlorosulfonic acid and ammonia gas (Hayun et al., 2012).
Synthesis and Antibacterial Application : Hashimoto et al. (2007) reported the synthesis of a new 2-sulfonylquinolone derivative with potent broad-spectrum antibacterial properties, highlighting its efficacy against resistant organisms like MRSA (Hashimoto et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dichloro-2-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3S/c1-2-23-17-15(8-7-14(18)16(17)19)24(21,22)20-10-9-12-5-3-4-6-13(12)11-20/h3-8H,2,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXFLHZXBHAFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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